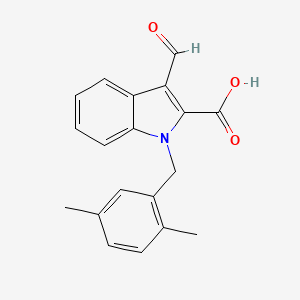
1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid” can be inferred from its name. It likely contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a 2,5-dimethylbenzyl group (a benzyl group with methyl groups at the 2 and 5 positions), and a carboxylic acid group .Aplicaciones Científicas De Investigación
Acid-Amide Intermolecular Hydrogen Bonding
A study by Wash et al. (1997) explored the molecular recognition through intermolecular hydrogen bonding between amide and carboxylic acid groups. This research highlights the significance of hydrogen bonding in the dimerization of compounds similar to 1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid, emphasizing the role of this interaction in crystal formation and molecular recognition in various phases including crystals, solutions, and the gas phase Wash et al., 1997.
Novel Reagents for Carboxylic Acids Protection
The synthesis and utilization of novel reagents for the protection of carboxylic acids were discussed by Arai et al. (1998). The study introduces amides derived from amines and carboxylic acids that are stable under basic conditions, serving as protected carboxylic acids. This research is relevant for compounds with carboxylic acid functionalities, providing a method for their protection and subsequent regeneration into indolylamides, esters, amides, and aldehydes Arai et al., 1998.
Indole Derivatives Synthesis
Research by Grinev et al. (1977) on the synthesis of furo[2,3-f]- and furo[3,2-e]indole derivatives from dimethyl-3-carbethoxy-5-hydroxyacetic acid and dimethylformamide highlights the potential for creating indole derivatives through intramolecular cyclization. This approach evidences the formylation and subsequent cyclization processes applicable to the synthesis of complex indole derivatives Grinev et al., 1977.
Novel Indole-Benzimidazole Derivatives
Wang et al. (2016) synthesized novel indole-benzimidazole derivatives from indole carboxylic acids and substituted o-phenylenediamines. This research provides insight into the condensation reactions involving indole carboxylic acids, paving the way for the development of new compounds with potential biological activities Wang et al., 2016.
Complementary Double Helix Formation
Yamada et al. (2010) demonstrated the enhancement of dimerization of carboxylic acid derivatives in the presence of optically active amidine dimer, leading to the formation of a complementary double helix stabilized by salt bridges. This study is significant for understanding the molecular assembly and recognition processes in compounds with carboxylic acid and amide functionalities Yamada et al., 2010.
Propiedades
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-formylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-7-8-13(2)14(9-12)10-20-17-6-4-3-5-15(17)16(11-21)18(20)19(22)23/h3-9,11H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVVFQXSOPFZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=C2C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B2919343.png)
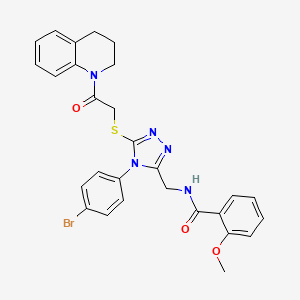
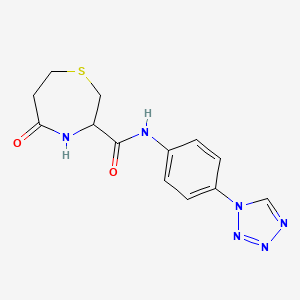
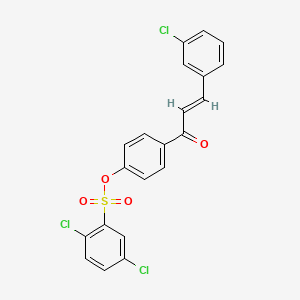
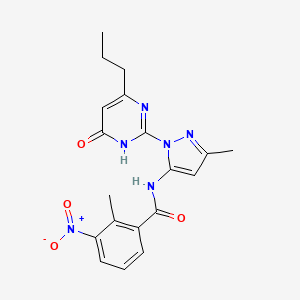
![8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2919354.png)
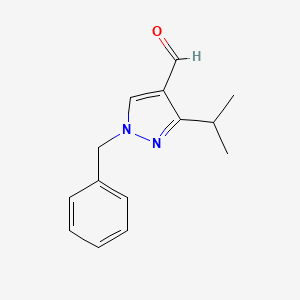

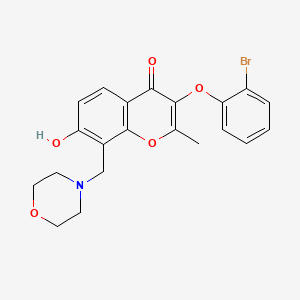
![4-[5-[2-(Naphthalen-1-ylamino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzamide](/img/structure/B2919361.png)
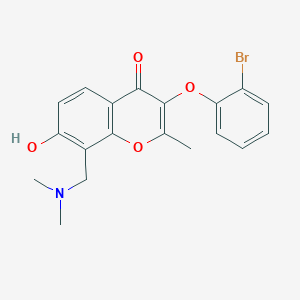
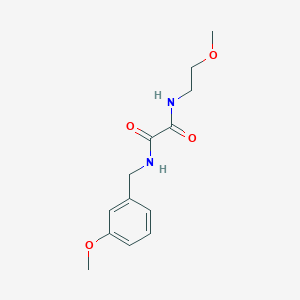
![4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2919365.png)
![2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2919366.png)